(4-(Difluoromethyl)-3-fluorophenyl)boronic acid
Description
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with a difluoromethyl (–CF₂H) group at the para position and a fluorine atom at the meta position (Figure 1). This compound is commercially available (CAS Ref: 10-F782954) and is utilized in medicinal chemistry and materials science due to its unique electronic and steric properties . The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the fluorine atom at the meta position modulates electronic effects, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Its applications span drug discovery, where it serves as a building block for kinase inhibitors and glucose-responsive systems .
Properties
CAS No. |
1254118-36-9 |
|---|---|
Molecular Formula |
C7H6BF3O2 |
Molecular Weight |
189.93 g/mol |
IUPAC Name |
[4-(difluoromethyl)-3-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H |
InChI Key |
BNOXLKPKFHZQIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the ligand-free copper-catalyzed borylative defluorination of β-substituted, α-trifluoromethyl-α,β-unsaturated esters . This reaction affords geminal-difluoroallyl boronic acid derivatives in moderate to good yield and is tolerant of various substrates. The reaction conditions often include the use of copper catalysts and appropriate solvents to facilitate the borylation process.
Industrial Production Methods
Industrial production of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Chemical Properties and Reactivity
The unique structure of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid, characterized by the presence of difluoromethyl and fluorine substituents, enhances its reactivity compared to other boronic acids. The electronegative fluorine atoms contribute to its potential biological activity, making it a candidate for various chemical reactions, particularly in the formation of reversible covalent bonds with diols.
Enzyme Inhibition
Research indicates that boronic acids, including (4-(Difluoromethyl)-3-fluorophenyl)boronic acid, exhibit significant biological activities, particularly as enzyme inhibitors. They have been studied for their ability to inhibit proteases and other enzymes involved in diseases such as cancer and diabetes. The difluoromethyl and fluorine substitutions may enhance the binding affinity to target enzymes, thereby increasing their therapeutic potential.
Antimicrobial Activity
Studies have shown that boronic acids can possess antimicrobial properties. For instance, compounds structurally similar to (4-(Difluoromethyl)-3-fluorophenyl)boronic acid have demonstrated activity against various bacterial strains . The incorporation of difluoromethyl groups may enhance this activity due to increased lipophilicity and improved membrane penetration.
Synthesis of Functional Materials
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid can be utilized in the synthesis of advanced materials through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis, facilitating the development of new polymers and nanomaterials with tailored properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, enabling the compound to act as an enzyme inhibitor or a molecular probe . The difluoromethyl and fluorine groups enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Drug Design
- [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylases (HDACs) at 1 µM, outperforming trichostatin A. The target compound’s difluoromethyl group could similarly enhance HDAC binding via hydrophobic interactions .
- 4-(2-Acrylamide ethyl carbamoyl)-3-fluorophenyl boronic acid (AFPBA) is used in glucose-responsive insulin delivery systems. The target compound’s difluoromethyl group may further stabilize such systems under physiological conditions .
Data Tables
Table 1. Comparison of Key Fluorinated Boronic Acids
Table 2. Biological Activities of Boronic Acid Derivatives
Biological Activity
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid is an organoboron compound notable for its boronic acid functional group attached to a phenyl ring, which includes difluoromethyl and fluorine substituents. These characteristics enhance its reactivity and potential biological activity, making it a candidate of interest in medicinal chemistry and materials science.
The compound's unique structure contributes to its biological activity, particularly through interactions with various biological targets. The presence of electronegative fluorine atoms increases the compound’s reactivity, particularly in enzyme inhibition scenarios. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is essential in numerous biological processes.
Biological Activity
Research indicates that (4-(Difluoromethyl)-3-fluorophenyl)boronic acid exhibits significant biological activities, particularly in the context of enzyme inhibition. The following sections outline specific findings related to its biological activity:
Enzyme Inhibition
Boronic acids are recognized for inhibiting proteases and other enzymes implicated in diseases such as cancer and diabetes. Studies have shown that (4-(Difluoromethyl)-3-fluorophenyl)boronic acid can bind effectively to target enzymes, potentially leading to therapeutic applications.
Table 1: Comparison of Biological Activities of Boronic Acids
Computational Studies
Computational models, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the biological activity spectra of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid. These studies suggest that the compound could exhibit promising pharmacological effects based on its structural characteristics.
Case Studies
- Antimicrobial Activity : A study highlighted the potential of similar boronic acids against various bacterial strains, indicating that fluorinated variants like (4-(Difluoromethyl)-3-fluorophenyl)boronic acid may possess enhanced antimicrobial properties due to their unique electronic characteristics .
- Cancer Research : Investigations into the inhibition of specific cancer-related enzymes have shown that boronic acids can effectively disrupt pathways critical for tumor growth. The difluoromethyl group in this compound may enhance its binding affinity compared to non-fluorinated analogs .
The mechanism by which (4-(Difluoromethyl)-3-fluorophenyl)boronic acid exerts its biological effects primarily involves reversible binding to target proteins or enzymes. The difluoromethyl and fluorine substituents increase lipophilicity and hydrogen bond formation capabilities, facilitating stronger interactions with biological macromolecules.
Synthesis
The synthesis of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid typically involves several steps:
- Starting Materials : The synthesis begins with commercially available boron reagents and fluorinated phenolic compounds.
- Reactions : Key reactions include nucleophilic substitution and coupling reactions under controlled conditions to ensure high yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-(difluoromethyl)-3-fluorophenyl)boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like Cs₂CO₃ in THF/H₂O solvent systems. For example, analogous reactions with (4-(2-ethoxy-2-oxoethyl)-3-fluorophenyl)boronic acid achieved yields of ~80% under nitrogen atmosphere and reflux conditions . Key variables include catalyst loading (1–5 mol%), temperature (60–80°C), and stoichiometric ratios of boronic acid to aryl halide (1:1.1).
Q. How can the purity and structural integrity of this boronic acid be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC (with UV detection at 254 nm) to assess purity (>98%).
- ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic regions).
- X-ray crystallography for crystal structure determination, as demonstrated for related fluorophenylboronic acids .
- Mass spectrometry (ESI-TOF) for exact mass verification (e.g., expected [M+H]⁺).
Q. What are the solubility and stability profiles of this compound under experimental storage conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., THF, DMSO) but limited in water. Heating in 0.1 N HCl improves aqueous solubility (~3 mg/mL) .
- Stability : Store at 0–6°C under inert gas (N₂/Ar) to minimize protodeboronation, a common degradation pathway for boronic acids in protic media .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic and steric properties of this boronic acid in cross-coupling reactions?
- Methodological Answer :
- The difluoromethyl group is strongly electron-withdrawing (σₚ = 0.34), enhancing the electrophilicity of the boron center and accelerating transmetallation steps in Suzuki reactions.
- Steric effects are minimal due to the planar aromatic ring, but fluorine substitution at the 3-position may hinder rotation, affecting regioselectivity. Comparative studies with mono-fluorinated analogs show 10–15% higher reaction rates for difluorinated derivatives .
Q. What mechanisms explain pH-dependent binding interactions of this compound with biomolecules (e.g., proteins or sugars)?
- Methodological Answer :
- Boronic acids form reversible esters with diols (e.g., sialic acid) under basic conditions (pH > 7.4). For example, 3-pyridylboronic acid binds sialic acid with K = 350 M⁻¹ at pH 8.0, dropping to <50 M⁻¹ at pH 6.5 .
- The fluorine substituents may enhance binding specificity via hydrophobic interactions or fluorine-mediated hydrogen bonding, as seen in fluorinated drug analogs .
Q. How can computational modeling (e.g., DFT) predict reactivity or supramolecular assembly of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict boron’s Lewis acidity and charge distribution.
- Docking Studies : Simulate interactions with protein targets (e.g., serine proteases) using AutoDock Vina, incorporating fluorine’s electrostatic potential .
- Crystal Packing Analysis : Tools like Mercury (CCDC) can model supramolecular architectures, leveraging halogen-bonding trends from related 4-halophenylboronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
